molecular formula C11H10N2O2 B1279682 4-Amino-6-methylquinoline-3-carboxylic acid CAS No. 359427-49-9

4-Amino-6-methylquinoline-3-carboxylic acid

Cat. No.: B1279682
CAS No.: 359427-49-9
M. Wt: 202.21 g/mol
InChI Key: YALLSKGHTVYOOB-UHFFFAOYSA-N
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Description

4-Amino-6-methylquinoline-3-carboxylic acid (CAS: 359427-49-9) is a quinoline derivative with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . It features an amino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3 of the quinoline ring. This compound is typically stored at unspecified conditions, though related analogs (e.g., 4-Amino-6-chloroquinoline-3-carboxylic acid) require refrigeration (2–8°C) for stability . Its purity is reported as 95%, and it is primarily used in laboratory settings .

Properties

IUPAC Name

4-amino-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALLSKGHTVYOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472155
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359427-49-9
Record name 4-Amino-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Doebner Reaction Approach

The Doebner reaction represents one of the fundamental approaches for synthesizing quinoline-4-carboxylic acids, which can be modified for the preparation of 4-Amino-6-methylquinoline-3-carboxylic acid. This reaction has been developed for the synthesis of substituted quinolines from anilines, including those possessing electron-withdrawing groups.

A modified Doebner hydrogen-transfer reaction can be employed using p-toluidine (4-methylaniline) as the starting material to introduce the required methyl group at the 6-position of the final quinoline structure. The reaction typically involves a three-component condensation of an aniline derivative, an aldehyde, and pyruvic acid.

The mechanism involves:

  • Formation of an imine intermediate
  • Reaction with pyruvic acid
  • Cyclization to form dihydroquinoline
  • Hydrogen transfer leading to aromatization and formation of quinoline-carboxylic acid

The introduction of the amino group at the 4-position can be achieved through subsequent nitration and reduction steps.

Pfitzinger Reaction Approach

The Pfitzinger reaction offers another valuable method for synthesizing quinoline-4-carboxylic acids. This approach involves the reaction of isatin derivatives with enaminones under specific conditions.

A typical Pfitzinger reaction procedure involves:

  • Reaction of an enaminone with isatin using appropriate reaction conditions
  • One-pot synthesis yielding quinoline-4-carboxylic acid derivatives

Recent improvements to the Pfitzinger reaction include TMSCl-mediated synthesis, which enables direct formation of quinoline-4-carboxylic esters/acids in a one-step process with good functional group tolerance. This approach can be adapted for the synthesis of this compound by selecting appropriate starting materials with the methyl group already in place.

Gould-Jacobs Reaction

For the preparation of related hydroxy-quinoline carboxylic acids, the Gould-Jacobs reaction has proven effective. This approach could be modified for the synthesis of amino-substituted derivatives through subsequent functional group transformations.

A general procedure involves:

  • Basic hydrolysis of an appropriate ester precursor
  • Acidification and isolation of the quinoline carboxylic acid product

For example, in the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid:

A suspension of ester (2 mmol) in 4% NaOH hydroalcoholic solution (5 ml) is refluxed until no starting material is detected by Thin Layer Chromatography (approximately 5 h). After cooling, the mixture is completely acidified by adding concentrated HCl, and the solid obtained is collected by filtration, washed with water, and crystallized from ethanol to afford the desired compound.

Modern Synthetic Routes

Multi-Step Synthesis via Protected Intermediates

Modern approaches to this compound often involve multi-step syntheses with protected intermediates to ensure selectivity and prevent unwanted side reactions.

A general synthetic route might include:

  • Preparation of a suitably substituted quinoline core
  • Installation of a protected amino group at the 4-position
  • Introduction or modification of the carboxylic acid functionality at the 3-position
  • Deprotection to reveal the free amino group

This approach offers greater control over the regioselectivity of substitution and helps avoid side reactions that could occur with unprotected amino groups.

Catalytic Methods

Recent advances in catalytic chemistry have enabled more efficient synthesis of quinoline derivatives. For example, ionically tagged magnetic nanoparticles bearing urea linkers have been employed as catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

The catalytic synthesis typically proceeds as follows:

  • A mixture of aniline derivative, aldehyde, and pyruvic acid is combined with the catalyst
  • The reaction is conducted under solvent-free conditions at elevated temperature
  • The catalyst facilitates the formation of imine intermediates and subsequent cyclization
  • The catalyst can be easily recovered using an external magnet for reuse

Table 1: Typical Reaction Conditions for Catalytic Synthesis

Parameter Condition
Temperature 80°C
Catalyst loading 10 mg per reaction
Reaction environment Solvent-free
Reaction monitoring Thin-layer chromatography (n-hexane:ethyl acetate, 4:6)
Product isolation Recrystallization from ethanol
Catalyst recovery External magnet

Oxidation-Reduction Strategies

For the synthesis of amino-substituted quinoline derivatives, oxidation-reduction strategies can be employed. For instance, the preparation of 4-amino-3,6-dichloropicolinic acid (a related heterocyclic compound) involves reduction of a trichlorinated precursor.

This method could be adapted for the synthesis of this compound using the following procedure:

  • Dissolve an appropriate quinoline precursor in dilute alkaline solution
  • Add catalyst (Pd/C, Pt/C, or Raney nickel)
  • Conduct hydrogenation under controlled pressure (0.1-1.0 MPa) and temperature (25-100°C)
  • Acidify the reaction mixture to pH 1-2 to precipitate the product
  • Isolate by filtration and purify by recrystallization

Comparative Analysis of Synthetic Methods

Yield Comparison

Table 2: Comparative Yields of Different Synthetic Approaches

Synthetic Method Typical Yield (%) Reference
Doebner reaction (large-scale) 82
Modified Doebner hydrogen-transfer 85-90
Pfitzinger reaction with enaminones 75-85
TMSCl-mediated Pfitzinger reaction 80-90
Catalytic synthesis using magnetic nanoparticles 85-95
Hydrogenation approach (for related compounds) 89.7-93.6

The yields reported for various synthetic methods indicate that catalytic approaches and modified Doebner reactions generally provide the highest yields for quinoline carboxylic acid derivatives.

Reaction Conditions Comparison

Table 3: Comparison of Reaction Conditions

Method Temperature (°C) Time Pressure Catalyst/Reagents Solvent System
Doebner reaction 80-110 2-5 h Ambient BF₃·THF or BF₃·Et₂O Ethanol/Water
Pfitzinger reaction Reflux 5-8 h Ambient Basic conditions Water
TMSCl-mediated Pfitzinger Room temp to 60 3-5 h Ambient TMSCl Alcohol or water
Catalytic with nanoparticles 80 0.5-1 h Ambient Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride Solvent-free
Hydrogenation approach 30-60 20-30 h 0.2-0.4 MPa Pd/C, Pt/C, or Raney nickel Alkaline aqueous

The comparison reveals that catalytic methods generally offer milder conditions and shorter reaction times, while hydrogenation approaches require longer reaction times but can provide higher purity products.

Large-Scale Synthesis Considerations

Industrial Production Methods

For large-scale synthesis of quinoline carboxylic acids, modified Doebner reactions have proven effective. For example, a large-scale reaction using the Doebner hydrogen-transfer methodology produced 371 g of a quinoline-4-carboxylic acid derivative with 82% yield, which is comparable to the yield obtained in small-scale reactions.

Key considerations for industrial production include:

  • Selection of reagents that are less corrosive and toxic
  • Development of processes with minimal environmental impact
  • Optimization of reaction conditions for consistent yield and purity
  • Implementation of efficient product isolation and purification methods

Process Flow for Large-Scale Synthesis

A typical process for large-scale synthesis might include:

  • Preparation of starting materials

    • A mixture of boric acid and propionic anhydride is stirred at 100°C for 15 minutes
    • Temperature is raised to boiling point and maintained for 30 minutes
    • Temperature is lowered to 110°C for addition of quinoline ester precursor
  • Reaction and workup

    • The reaction mixture is heated at 110°C for 2 hours
    • The mixture is cooled to room temperature and diluted with water
    • Precipitated crystals are filtered
  • Functionalization

    • Subsequent reactions to introduce the amino group at the 4-position
    • Adjustments to pH using acetic acid to approximately 6.5
    • Final product isolation by filtration after crystallization at 0°C

Quality Control Parameters

Table 4: Quality Control Parameters for Industrial Production

Parameter Specification Method of Analysis
Purity >97.0% HPLC detection
Moisture content <0.5% Karl Fischer titration
Residual solvents Within ICH limits Gas chromatography
Heavy metals <10 ppm ICP-MS
Melting point Within ±2°C of standard Differential scanning calorimetry

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in drug development and other applications .

Mechanism of Action

The mechanism of action of 4-Amino-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point/Storage
4-Amino-6-methylquinoline-3-carboxylic acid 359427-49-9 C₁₁H₁₀N₂O₂ 202.21 4-NH₂, 6-CH₃, 3-COOH - (Storage: Unspecified)
4-Amino-6-chloroquinoline-3-carboxylic acid 933740-79-5 C₁₀H₇ClN₂O₂ 222.63 4-NH₂, 6-Cl, 3-COOH Storage: 2–8°C
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid - C₂₀H₁₇BrNO₃ 414.26 6-Br, 2-(4-isopropoxyphenyl), 3-CH₃ -
2-(2-Methoxyphenyl)-3-(methylsulfonamido)quinoline-4-carboxylic acid - C₁₈H₁₆N₂O₅S 372.39 2-(2-MeO-Ph), 3-SO₂NHMe, 4-COOH mp 260–262°C
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 371128-26-6 C₁₅H₁₇N₃O₃ 287.31 4-(HOEtNH), 6-CH₃, 3-COOEt -

Key Differences and Implications

Substituent Effects on Solubility and Reactivity Amino vs. This increases aqueous solubility but may reduce membrane permeability . Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate) exhibit higher lipophilicity than carboxylic acids, improving bioavailability but requiring hydrolysis for activation .

Synthetic Pathways Palladium-catalyzed cross-coupling reactions are common for synthesizing quinoline derivatives. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) was synthesized using PdCl₂(PPh₃)₂ and 4-methoxyphenylboronic acid . Similar methods may apply to the target compound, with substitutions in boronic acid reagents.

Antimicrobial Potential: Halogenated analogs (e.g., 6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid) may exhibit enhanced antimicrobial properties due to bromine’s electronegativity .

Biological Activity

4-Amino-6-methylquinoline-3-carboxylic acid (AMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in antimicrobial and antitumor research.

This compound is characterized by its quinoline structure, which is known for conferring various biological activities. The chemical formula is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, and it possesses both amino and carboxylic acid functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

AMQCA has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound's mechanism involves the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Table 1: Antimicrobial Activity of AMQCA

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

Antitumor Activity

AMQCA has also shown promise as an antitumor agent. Studies have reported its ability to inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic processes and cell cycle arrest .

Table 2: Antitumor Activity of AMQCA

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

The biological activity of AMQCA is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Gyrase : AMQCA binds to DNA gyrase, preventing the supercoiling necessary for DNA replication.
  • Topoisomerase IV Inhibition : It interferes with the function of topoisomerase IV, crucial for separating replicated DNA strands during cell division.
  • Apoptosis Induction : In cancer cells, AMQCA can trigger apoptotic pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of AMQCA against multidrug-resistant strains of bacteria. The results demonstrated that AMQCA outperformed standard antibiotics in inhibiting bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Study on Antitumor Properties

In vitro studies on various cancer cell lines showed that AMQCA significantly reduced cell viability and induced apoptosis. The findings highlighted its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy in vivo .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Amino-6-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution with amino acids. For example, reacting primary α-amino acids (e.g., glycine) with halogenated quinoline precursors in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 hours yields derivatives . Optimization involves adjusting temperature, reaction time, and catalyst loading (e.g., PdCl₂(PPh₃)₂ in DMF with K₂CO₃) .
  • Key Parameters : Monitor pH (alkaline conditions favor carboxylate formation) and use column chromatography for purification.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR Spectroscopy : Confirm substituent positions (e.g., amino and methyl groups) via characteristic peaks (e.g., NH₂ stretch at ~3400 cm⁻¹ in IR) .
  • HPLC/MS : Assess purity and quantify byproducts using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding between amino and carboxyl groups) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coats) and ensure ventilation to avoid inhalation/contact .
  • Store in sealed containers under dry conditions to prevent hydrolysis .
  • Equip labs with eyewash stations and safety showers for accidental exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodology :

  • Use SMILES/InChI keys (e.g., COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) from PubChem to construct 3D models .
  • Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity with electrophiles/nucleophiles .
  • Validate results against experimental UV-Vis spectra and redox potentials.

Q. How do solvent polarity and pH influence the stability of this compound?

  • Methodology :

  • Conduct kinetic studies in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC .
  • Polar aprotic solvents (e.g., DMF) stabilize the carboxylate ion, while acidic conditions protonate the amino group, altering solubility .

Q. What mechanisms explain side reactions during synthesis, and how can they be mitigated?

  • Mechanistic Insights :

  • Byproduct Formation : Competing cyclization or oxidation (e.g., methoxy group demethylation under acidic conditions) .
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize stoichiometry to limit excess reagents.

Q. How can spectroscopic contradictions (e.g., NMR vs. IR data) be resolved for derivatives?

  • Methodology :

  • Cross-validate with 2D NMR (COSY, HSQC) to assign proton environments .
  • Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational vibrational spectra .

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